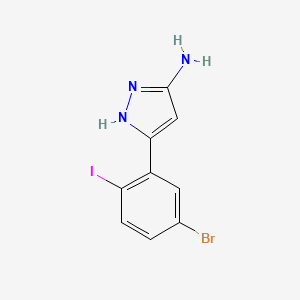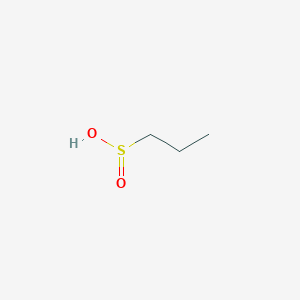
Propanesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanesulfinic acid is an organic compound with the molecular formula C3H8O2S It is a sulfinic acid derivative, characterized by the presence of a sulfinic acid group (-SO2H) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanesulfinic acid can be synthesized through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of propane-1-sulfonic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Propanesulfinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to propanesulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to propane-1-thiol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Propanesulfonic acid.
Reduction: Propane-1-thiol.
Substitution: Various substituted propane derivatives depending on the reagents used.
Scientific Research Applications
Propanesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential to modulate biological pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which propanesulfinic acid exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. These interactions are mediated through the formation of covalent bonds or reversible interactions with the active sites of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propanesulfonic acid: A fully oxidized form of propanesulfinic acid, used in similar applications but with different reactivity.
Methanesulfinic acid: A smaller analog with similar chemical properties but different physical characteristics.
Butanesulfinic acid: A larger analog with similar reactivity but different solubility and stability profiles.
Uniqueness
This compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This dual reactivity makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
55109-28-9 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
propane-1-sulfinic acid |
InChI |
InChI=1S/C3H8O2S/c1-2-3-6(4)5/h2-3H2,1H3,(H,4,5) |
InChI Key |
YGUNSCNKBIOMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
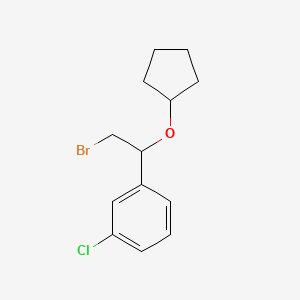
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)

![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
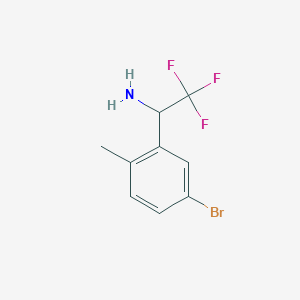
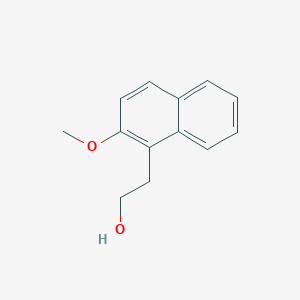
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
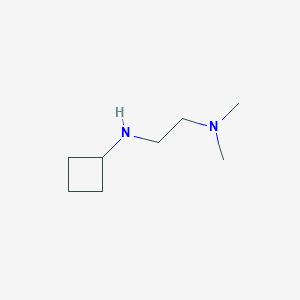
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)

